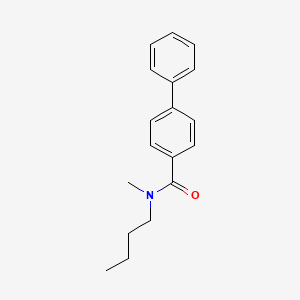
N-butyl-N-methylbiphenyl-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-N-methylbiphenyl-4-carboxamide is an organic compound that belongs to the class of carboxamides It is characterized by the presence of a biphenyl group attached to a carboxamide moiety, with butyl and methyl substituents on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-N-methylbiphenyl-4-carboxamide typically involves the amidation of biphenyl-4-carboxylic acid with N-butyl-N-methylamine. The reaction can be catalyzed or non-catalyzed, depending on the desired efficiency and yield. Common catalysts include carbodiimides or coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-butyl-N-methylbiphenyl-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The biphenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products:
Oxidation: Biphenyl-4-carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated biphenyl derivatives.
Scientific Research Applications
N-butyl-N-methylbiphenyl-4-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of N-butyl-N-methylbiphenyl-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The biphenyl group provides a hydrophobic interaction surface, while the carboxamide moiety can form hydrogen bonds with target molecules. This dual interaction enhances the compound’s binding affinity and specificity .
Comparison with Similar Compounds
N1-Methyl-4-pyridone-3-carboxamide: A breakdown product of niacin with similar carboxamide functionality.
N-Butyl-N-methylbenzamide: A simpler analog with a single benzene ring instead of a biphenyl group.
Uniqueness: N-butyl-N-methylbiphenyl-4-carboxamide is unique due to its biphenyl structure, which provides additional hydrophobic interactions and potential for substitution reactions on the aromatic rings. This makes it more versatile in applications requiring specific molecular interactions and modifications.
Properties
Molecular Formula |
C18H21NO |
|---|---|
Molecular Weight |
267.4 g/mol |
IUPAC Name |
N-butyl-N-methyl-4-phenylbenzamide |
InChI |
InChI=1S/C18H21NO/c1-3-4-14-19(2)18(20)17-12-10-16(11-13-17)15-8-6-5-7-9-15/h5-13H,3-4,14H2,1-2H3 |
InChI Key |
QUTRYFVPMFTRKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


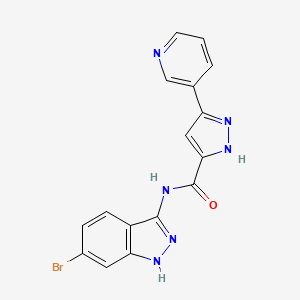
![N-[(1-methyl-1H-indol-5-yl)carbonyl]glycylglycine](/img/structure/B10978550.png)
![2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-N-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B10978553.png)
![N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B10978556.png)
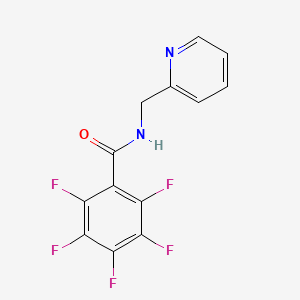
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)acetamide](/img/structure/B10978569.png)
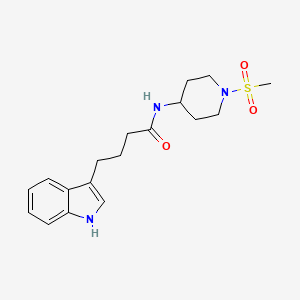
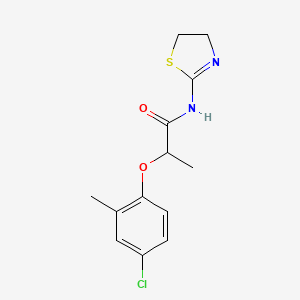
![3-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10978589.png)
![Methyl 2-[(2,3-dihydro-1-benzofuran-6-ylacetyl)amino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate](/img/structure/B10978604.png)
![3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B10978616.png)
![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B10978623.png)
![3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B10978629.png)
![2-[1-(propan-2-yl)-1H-indol-3-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B10978637.png)
